

An In-Depth Technical Guide to Eupalinolide K: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Eupalinolide K

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Abstract

Eupalinolide K, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant *Eupatorium lindleyanum*, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Eupalinolide K**. It consolidates available spectroscopic data, details experimental protocols for its isolation and biological evaluation, and visually represents its known signaling pathway interactions. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Eupalinolide K is classified as a germacrane sesquiterpene lactone. Its molecular formula is $C_{20}H_{26}O_6$, with a corresponding molecular weight of 362.42 g/mol. The structure features a ten-membered carbocyclic ring characteristic of germacranolides, fused to a γ -lactone ring.

Table 1: Physicochemical Properties of **Eupalinolide K**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₀ H ₂₆ O ₆ | [1] |
| Molecular Weight | 362.42 | [1] |
| CAS Number | 108657-10-9 | [1] |
| Class | Sesquiterpene Lactone (Germacrane) | [1] |
| Source | Eupatorium lindleyanum | [1] |

Spectroscopic Data

The structural elucidation of **Eupalinolide K** was primarily achieved through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. While a complete, publicly available dataset from a single source is not readily available, the following represents a compilation of expected and reported spectral features for germacrane sesquiterpenes of this type.

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Eupalinolide Core Structure (Predicted and based on related compounds)

| Position | ¹³ C Chemical Shift (δ, ppm) | ¹ H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
|----------|---|---|
| 1 | ~50-55 | ~2.5-3.0 (m) |
| 2 | ~25-30 | ~1.8-2.2 (m) |
| 3 | ~35-40 | ~1.5-1.9 (m) |
| 4 | ~130-135 | ~5.0-5.5 (d) |
| 5 | ~125-130 | ~5.2-5.7 (t) |
| 6 | ~80-85 | ~4.5-5.0 (t) |
| 7 | ~50-55 | ~2.8-3.2 (m) |
| 8 | ~70-75 | ~4.8-5.2 (dd) |
| 9 | ~40-45 | ~2.0-2.5 (m) |
| 10 | ~140-145 | - |
| 11 | ~135-140 | - |
| 12 | ~170-175 | - |
| 13 | ~120-125 | ~5.5-6.0 (d), ~6.0-6.5 (d) |
| 14 | ~15-20 | ~1.5-1.8 (s) |
| 15 | ~20-25 | ~1.6-1.9 (s) |

Note: These are approximate values based on the general germacrane skeleton and may vary depending on the specific ester side chains and stereochemistry of **Eupalinolide K**. The original publication by Yang et al. (2017) should be consulted for precise experimental values.

Stereochemistry

The stereochemistry of germacrane sesquiterpenes is complex due to the presence of multiple chiral centers and the conformational flexibility of the ten-membered ring. The relative stereochemistry of **Eupalinolide K** is proposed based on the analysis of Nuclear Overhauser

Effect Spectroscopy (NOESY) data from related compounds, which reveals through-space correlations between protons.

The absolute configuration of many natural products is often determined using techniques such as X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) spectra with theoretically calculated spectra. To date, a definitive X-ray crystal structure of **Eupalinolide K** has not been reported in the public domain. The stereochemical assignments are therefore based on biosynthetic considerations and comparison with structurally related compounds from the same plant source for which the stereochemistry has been established.

Experimental Protocols

Isolation of Eupalinolide K

Eupalinolide K is isolated from the aerial parts of *Eupatorium lindleyanum*. A general procedure is as follows:

- **Extraction:** The dried and powdered plant material is extracted with a solvent such as 95% ethanol at room temperature.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatography:** The fraction containing eupalinolides (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.
- **Purification:** Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column, to yield pure **Eupalinolide K**.



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Figure 1. General workflow for the isolation of **Eupalinolide K**.

Biological Activity Assessment: STAT3 Inhibition

Eupalinolide K has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.

This assay is used to screen for compounds that inhibit the transcriptional activity of STAT3.

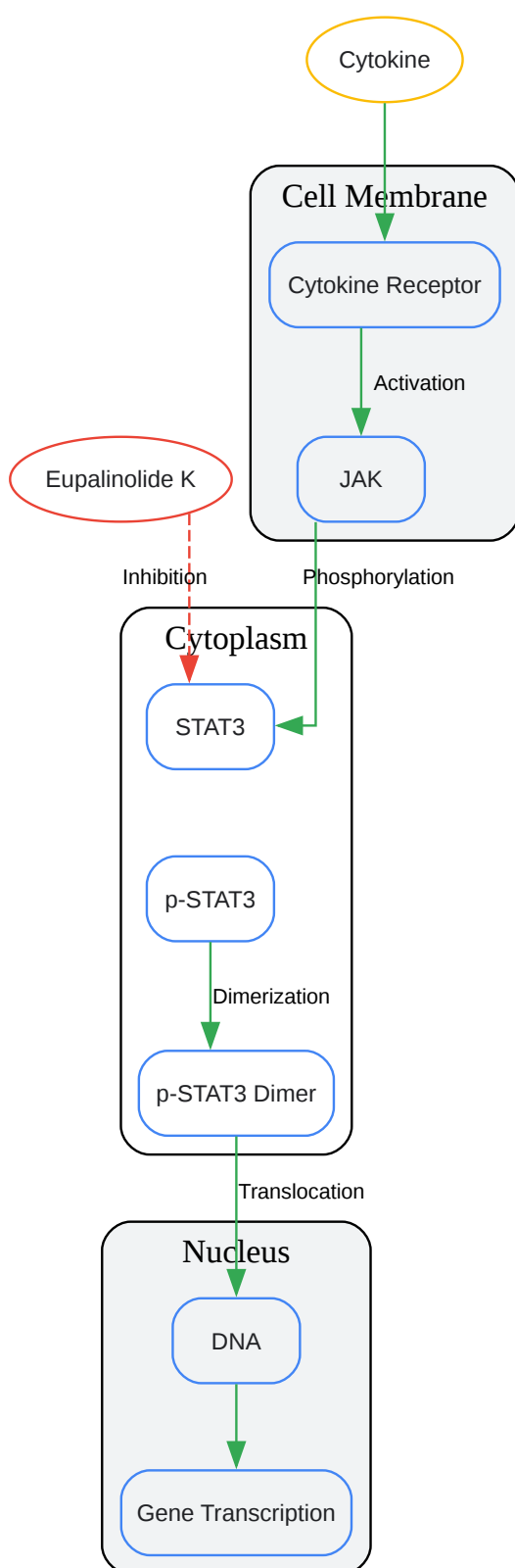
- **Cell Culture and Transfection:** A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing a STAT3-responsive element driving the expression of the luciferase reporter gene, and a plasmid constitutively expressing STAT3.
- **Compound Treatment:** The transfected cells are treated with varying concentrations of **Eupalinolide K**.
- **Luciferase Assay:** After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of STAT3 transcriptional activity.

This method is used to determine if a compound inhibits the activation of STAT3 by preventing its phosphorylation.

- **Cell Culture and Treatment:** A cancer cell line with constitutively active STAT3 (e.g., a triple-negative breast cancer cell line) is treated with **Eupalinolide K**.
- **Protein Extraction:** Total cellular proteins are extracted from the treated cells.
- **SDS-PAGE and Western Blotting:** The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
- **Detection:** The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-STAT3 to total STAT3.

Signaling Pathway Involvement

Eupalinolide K and related compounds have been shown to modulate cellular signaling pathways, primarily through the inhibition of STAT3. The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and angiogenesis.



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Figure 2. Simplified STAT3 signaling pathway and the inhibitory action of **Eupalinolide K**.

Conclusion

Eupalinolide K represents a promising natural product scaffold for the development of novel therapeutics, particularly in the area of oncology. Its well-defined chemical structure, coupled with its demonstrated activity as a STAT3 inhibitor, makes it a compelling subject for further investigation. This technical guide has summarized the current knowledge on the chemical structure, stereochemistry, and biological activity of **Eupalinolide K**, providing a valuable resource for the scientific community. Future research, including the definitive determination of its absolute stereochemistry through X-ray crystallography and in-depth studies of its mechanism of action, will be crucial for realizing its full therapeutic potential.

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References

- 1. Precise discovery of a STAT3 inhibitor from *Eupatorium lindleyanum* and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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